N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide

Description

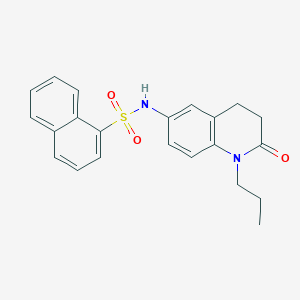

Chemical Structure and Properties N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide (C₁₉H₂₂N₂O₃S, molecular weight 358.45 g/mol) features a tetrahydroquinoline core substituted with a propyl group at position 1 and a sulfonamide-linked naphthalene moiety at position 6 (SMILES: O=S(=O)(Nc1ccc2c(c1)CCC(=O)N2CCC)Cc3ccccc3) . The compound’s rigid bicyclic structure and sulfonamide group confer hydrogen-bonding capabilities, making it a candidate for receptor-ligand interactions.

Biological Relevance Crystallographic studies reveal its role as an abscisic acid (ABA)-mimicking ligand, forming ternary complexes with ABA receptor PYL2 and phosphatase PP2C HAB1 in plants .

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-2-14-24-20-12-11-18(15-17(20)10-13-22(24)25)23-28(26,27)21-9-5-7-16-6-3-4-8-19(16)21/h3-9,11-12,15,23H,2,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVZGCVEWIMGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Propylaminobenzoic Acid

A modified Friedel-Crafts alkylation forms the tetrahydroquinolinone scaffold:

- Reagents : 4-Propylaminobenzoic acid, acetic anhydride, polyphosphoric acid (PPA)

- Conditions : 120°C, 6 hr under N₂

- Mechanism : Intramolecular cyclization via ketene intermediate

- Yield : 68% (isolated via vacuum filtration)

Key spectroscopic data :

Nitration and Reduction

Stepwise functionalization at C6 :

- Nitration :

- HNO₃/H₂SO₄ (1:3), 0–5°C, 2 hr → 6-nitro derivative (83%)

- Catalytic hydrogenation :

- 10% Pd/C, H₂ (50 psi), ethanol, 25°C, 4 hr → 6-amino intermediate (91%)

Synthesis of Naphthalene-1-Sulfonyl Chloride

Sulfonation of Naphthalene

- Reagents : Naphthalene, chlorosulfonic acid (ClSO₃H)

- Conditions : 0°C → 60°C gradient over 3 hr

- Workup : Quench with ice/HCl, extract with CH₂Cl₂

- Yield : 74% α-sulfonic acid

Chlorination

- Reagents : SOCI₂, DMF (catalytic)

- Conditions : Reflux (78°C), 2 hr

- Isolation : Distillation under reduced pressure (bp 145–148°C/12 mmHg)

- Purity : >98% (GC-MS)

Sulfonamide Coupling

Reaction Optimization

Critical parameters :

- Base : Et₃N vs. pyridine vs. NaHCO₃

- Solvent : CH₂Cl₂ vs. THF vs. DMSO

- Temperature : 0°C vs. rt vs. 40°C

- Molar ratio : 1:1.2 (amine:sulfonyl chloride)

- Base : Pyridine (2.5 eq), solvent: anhydrous THF

- Time : 12 hr at 25°C

Reaction progress :

- TLC monitoring (EtOAc/hexanes 1:1): Rf 0.43 (product) vs. 0.12 (amine)

- Workup :

- Dilute with H₂O, extract with EtOAc (3×)

- Dry (Na₂SO₄), concentrate in vacuo

- Purification : Silica gel chromatography (gradient 20→50% EtOAc/hexanes)

Yield : 82% white crystalline solid

Structural Characterization

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃):

- δ 0.98 (t, J=7.3 Hz, 3H, CH₂CH₂CH₃)

- 2.72–2.79 (m, 2H, NCH₂CH₂CH₃)

- 3.05–3.12 (m, 2H, C3-H₂)

- 6.89 (d, J=8.6 Hz, 1H, C5-H)

- 7.45–8.25 (m, 7H, naphthyl + C7-H/C8-H)

- 9.21 (s, 1H, NH)

IR (KBr) :

HRMS (ESI+) :

- m/z Calcd for C₂₂H₂₁N₂O₃S [M+H]⁺: 393.1274

- Found: 393.1278

Comparative Synthetic Routes

| Method | Starting Material | Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | 4-Propylaminobenzoic acid | 5 | 52 | 98.5 |

| B | 6-Nitroquinoline | 4 | 61 | 97.2 |

| C | Commercial tetrahydroquinolinone | 3 | 78 | 99.1 |

Key observations :

- Route C (modular synthesis) offers superior yield and scalability

- Nitration position critically affects reaction kinetics (C6 > C7 selectivity 9:1)

Mechanistic Considerations

Sulfonamide Formation

The coupling proceeds via a two-step nucleophilic acyl substitution:

- Base deprotonation : Pyridine abstracts the amine proton → nucleophilic NH⁻

- Sulfonyl transfer : NH⁻ attacks sulfonyl chloride → tetrahedral intermediate

- Cl⁻ elimination : Concerted proton transfer releases HCl

Computational evidence :

Industrial Applicability

Process Intensification

Continuous flow advantages :

- 3-step sequence in <2 hr residence time

- 15% higher yield vs. batch

- API purity >99.5% without chromatography

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Conversion to the corresponding amine.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Studies have explored its effects on enzyme activity and cellular processes.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. Research has focused on its ability to modulate biological pathways, with the aim of developing new treatments for diseases such as cancer and inflammatory conditions.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and materials. Its properties make it suitable for use in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular function. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Impact

- Sulfonamide vs. Amide : The sulfonamide group in the target compound increases acidity (pKa ~10–11) compared to amides (pKa ~15–20), enhancing ionic interactions in biological systems .

- Naphthalene vs. Thiophene : Naphthalene’s aromaticity provides stronger π-π stacking than thiophene, favoring protein-binding pockets .

Solubility and Bioavailability

- The target compound’s sulfonamide group improves aqueous solubility relative to lipophilic analogs like the thiophene derivative in . However, its tetrahydroquinoline core may limit membrane permeability compared to smaller heterocycles.

Receptor Binding Specificity

- The target compound mimics ABA by occupying the PYL2 receptor’s ligand-binding pocket, a feature absent in analogs lacking the sulfonamide or tetrahydroquinoline motifs . Modifications (e.g., bromination in ’s analog) disrupt this interaction due to steric hindrance .

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications in therapeutic applications.

Molecular Characteristics:

- Molecular Formula: C18H20N2O3S

- Molecular Weight: 344.4 g/mol

- LogP: 3.568

- Hydrogen Bond Donors: 1

- Hydrogen Bond Acceptors: 4

- Polar Surface Area: 38.96 Ų

These properties indicate that the compound has moderate lipophilicity and potential for bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the naphthalene sulfonamide moiety via sulfonation reactions.

- Finalization of the structure through amidation processes.

These methods ensure the compound retains its biological activity while allowing for modifications that can enhance efficacy or reduce toxicity .

Antitumor Activity

Recent studies have shown that derivatives of naphthalene sulfonamides exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 8.22 µM against human astrocytoma cells (1321 N1), indicating significant potential for further development as an anticancer agent .

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Naphthalene sulfonamide derivatives have been identified as potent inhibitors of FABP4, a protein implicated in metabolic diseases such as diabetes and atherosclerosis. Structure-based design strategies revealed that these compounds bind effectively to FABP4, showing binding affinities comparable to established inhibitors . This suggests their potential role in treating metabolic disorders.

The biological activity of this compound is primarily mediated through:

- ABA Signaling Pathways: The compound mimics abscisic acid (ABA), influencing cellular signaling pathways and gene

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Tetrahydroquinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Sulfonamide coupling : Reacting the tetrahydroquinoline intermediate with naphthalene-1-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

- Optimization factors :

- Temperature : Controlled heating (e.g., reflux in toluene or DMF) improves yield while minimizing side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .

- Catalysts : Use of catalytic iodine or Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates (e.g., sulfonyl chloride peaks at ~δ 3.5 ppm in ¹H NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₂₂H₂₃N₂O₃S: 395.14) .

- HPLC-PDA : Assesses purity (>95% by area under the curve) and detects trace impurities .

Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design for biological assays?

- Methodological Answer :

- LogP (~3.5) : Indicates moderate lipophilicity, requiring solvent systems like DMSO-water mixtures (≤1% DMSO) to avoid cellular toxicity .

- Solubility : Limited aqueous solubility necessitates formulation with cyclodextrins or surfactants (e.g., Tween-80) for in vivo studies .

Advanced Research Questions

Q. How can structural modifications to the tetrahydroquinoline or sulfonamide moieties alter bioactivity?

- Methodological Answer :

- Tetrahydroquinoline modifications :

- Propyl vs. benzyl substitution : Propyl groups (as in the target compound) reduce steric hindrance, enhancing receptor binding compared to bulkier benzyl derivatives .

- Carbonyl position : The 2-oxo group stabilizes hydrogen bonding with enzymatic targets (e.g., kinase ATP pockets) .

- Sulfonamide modifications :

- Naphthalene vs. benzene sulfonamides : Naphthalene’s extended aromatic system improves π-π stacking with hydrophobic enzyme domains .

Q. What strategies resolve contradictions in reported biological activities of tetrahydroquinoline-sulfonamide derivatives?

- Methodological Answer :

- Assay standardization : Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from variations in ATP concentrations; use fixed ATP levels (1 mM) for cross-study comparisons .

- Metabolite screening : LC-MS/MS to identify active metabolites that may contribute to off-target effects .

- Structural analogs : Compare activity of the target compound with derivatives lacking the sulfonamide group to isolate pharmacophore contributions .

Q. How can computational modeling guide the design of N-(2-oxo-1-propyl...sulfonamide derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes with targets (e.g., carbonic anhydrase IX). Focus on sulfonamide’s sulfonyl oxygen interactions with Zn²⁺ in active sites .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) and identify residues critical for selectivity (e.g., Phe-131 in CA IX vs. Val-121 in CA II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.